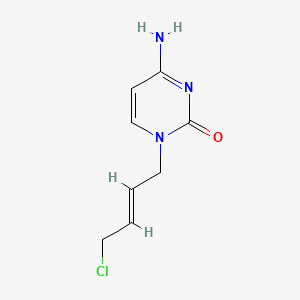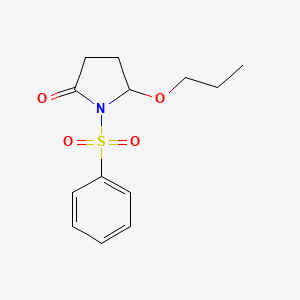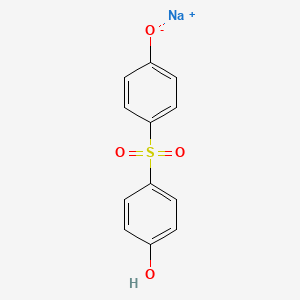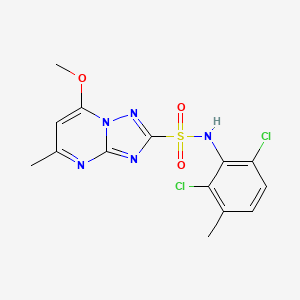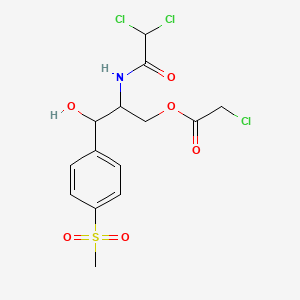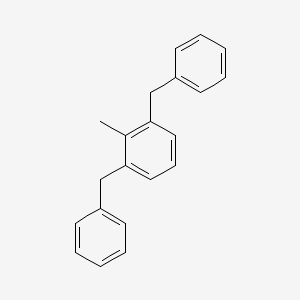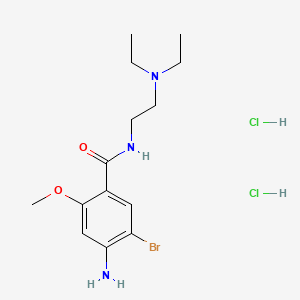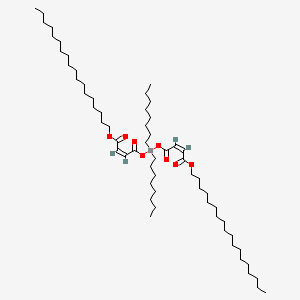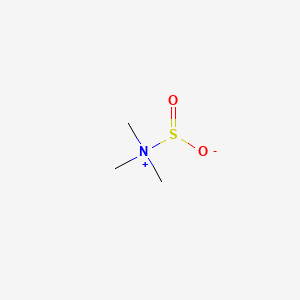
Trimethylsulphinatoammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsulphinatoammonium is a chemical compound with the molecular formula C₃H₉NO₂S. It is a white solid that is highly soluble in water and can decompose into trimethylsulphide and ammonia. This compound is known for its strong anionic properties and is often used as a reagent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsulphinatoammonium can be synthesized through the reaction of trimethylamine with sulphur dioxide in the presence of an oxidizing agent. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsulphinatoammonium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form trimethylsulphoxide.
Reduction: It can be reduced to form trimethylsulphide.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminium hydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions include trimethylsulphoxide, trimethylsulphide, and various substituted derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Trimethylsulphinatoammonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the reduction of nitroalkanes.
Biology: It is used in the study of enzyme mechanisms and as a probe for studying protein structures.
Industry: It is used in the production of various chemicals and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which trimethylsulphinatoammonium exerts its effects involves its strong anionic properties. It can interact with various molecular targets, including enzymes and proteins, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific application and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to trimethylsulphinatoammonium include:
- Trimethylsulphoxide
- Trimethylsulphide
- Dimethylsulphoxide
- Dimethylsulphide
Uniqueness
What sets this compound apart from these similar compounds is its strong anionic properties and its ability to participate in a wide range of chemical reactions. This makes it a versatile reagent in organic synthesis and other scientific applications .
Propriétés
Numéro CAS |
31051-75-9 |
|---|---|
Formule moléculaire |
C3H9NO2S |
Poids moléculaire |
123.18 g/mol |
Nom IUPAC |
[dimethyl(sulfinato)azaniumyl]methane |
InChI |
InChI=1S/C3H9NO2S/c1-4(2,3)7(5)6/h1-3H3 |
Clé InChI |
FNUGODQUVBJWTP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)S(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


